molecular formula C16H19BrN4O B12227635 5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B12227635
M. Wt: 363.25 g/mol
InChI Key: KVMGAGCRTMCCOY-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine ring, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boronic Acids: Commonly used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex organic molecules with extended conjugation.

Scientific Research Applications

5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its combination of a brominated pyrimidine ring, a piperidine ring, and a methylpyridine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H19BrN4O

Molecular Weight

363.25 g/mol

IUPAC Name

5-bromo-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C16H19BrN4O/c1-12-4-2-6-15(20-12)22-11-13-5-3-7-21(10-13)16-18-8-14(17)9-19-16/h2,4,6,8-9,13H,3,5,7,10-11H2,1H3

InChI Key

KVMGAGCRTMCCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=C(C=N3)Br

Origin of Product

United States

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